1-[3-(propan-2-yl)phenyl]ethan-1-amine
Overview
Description
1-[3-(propan-2-yl)phenyl]ethan-1-amine is an organic compound characterized by the presence of an ethylamine group attached to a 3-isopropylphenyl ring
Preparation Methods
The synthesis of 1-[3-(propan-2-yl)phenyl]ethan-1-amine typically involves the reaction of 3-isopropylbenzaldehyde with ethylamine under reductive amination conditions. The process can be catalyzed by hydrogenation using palladium on carbon (Pd/C) as a catalyst. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
1-[3-(propan-2-yl)phenyl]ethan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.
Scientific Research Applications
1-[3-(propan-2-yl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
1-[3-(propan-2-yl)phenyl]ethan-1-amine can be compared with other similar compounds such as:
1-(4-Isopropylphenyl)-ethylamine: Differing by the position of the isopropyl group, this compound may exhibit different reactivity and biological activity.
1-(3-Methylphenyl)-ethylamine: The presence of a methyl group instead of an isopropyl group can affect the compound’s steric and electronic properties.
1-(3-Isopropylphenyl)-methanamine: The substitution of an ethylamine group with a methanamine group can lead to variations in chemical behavior and applications.
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMTYHTVUJVAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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